2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride is a synthetic opioid and an analog of fentanyl, classified under phenethylamines. This compound exhibits structural similarities to traditional opioids and is primarily utilized in research settings as an analytical reference standard. Its unique chemical structure, characterized by the presence of methoxy and iodo substitutions, differentiates it from other fentanyl analogs, contributing to its distinct pharmacological properties and potential applications in scientific studies.
This compound is synthesized from precursor chemicals such as N-Phenethyl-4-piperidone and 4-anilino-N-phenethylpiperidine. The classification of 2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride falls within the category of novel synthetic opioids, which have gained attention due to their potency and potential for misuse. The substance is often classified as a Schedule I controlled substance in various jurisdictions due to its high potential for abuse .
The synthesis of 2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride involves multiple steps, beginning with the preparation of its precursor compounds. Various synthetic routes are employed, including:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. High-purity reagents are essential to minimize impurities that could affect subsequent analyses or applications.
The molecular formula of 2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride is , with a molecular weight of approximately .
2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride can undergo several chemical reactions:
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used. The specific conditions (temperature, solvent) will vary based on the desired reaction outcome .
The products formed depend on the specific reagents used; for instance, oxidation can lead to various oxidized derivatives that may possess different pharmacological activities.
The mechanism of action for 2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to effects such as analgesia, sedation, and euphoria.
Upon binding to these receptors, the compound triggers a cascade of intracellular events that result in decreased neuronal excitability and neurotransmitter release. This action underlies its potent analgesic properties .
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for characterization .
The primary application of 2',5'-Dimethoxy 4'-iodo fentanyl hydrochloride is in scientific research as an analytical reference standard for identifying and quantifying similar compounds in biological samples or forensic investigations. Its unique structure allows researchers to study its pharmacological effects compared to other opioids, contributing valuable data to the understanding of opioid receptor interactions and potential therapeutic uses .
This compound's relevance extends into toxicology studies, where it aids in understanding the implications of novel synthetic opioids on public health .
The genesis of fentanyl analogs traces directly to Dr. Paul Janssen’s pioneering synthesis of fentanyl in 1959 at Janssen Pharmaceutica. Developed as an intravenous surgical analgesic, fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide) demonstrated 50–100-fold greater potency than morphine due to its high affinity for μ-opioid receptors. Its clinical adoption under brands like Sublimaze reflected advantages including rapid onset, minimal cardiovascular depression, and low histamine release compared to existing opioids [2] [4]. Janssen’s initial synthetic strategy established the core 4-anilidopiperidine scaffold:
This modular approach enabled systematic structural modifications, leading to clinically approved analogs:
Paralleling therapeutic development, illicit manufacturers exploited this synthetic adaptability. By the 1990s, clandestine chemists created "designer" analogs—structurally altered to evade controlled substance regulations while retaining opioid activity. The transdermal patch’s introduction (Duragesic®, 1994) inadvertently facilitated abuse through extraction methods. Illicitly manufactured fentanyl and analogs subsequently fueled an opioid crisis, with overdose deaths rising exponentially post-2013 due to their high potency and unpredictable adulteration of heroin [1] [4].
Table 1: Evolution of Fentanyl-Based Compounds
| Era | Development | Primary Driver |
|---|---|---|
| 1959–1960s | Fentanyl (Sublimaze®) synthesis | Janssen Pharmaceutica |
| 1970s–1980s | Medicinal analogs (e.g., sufentanil) | Pharmaceutical industry |
| 1990s | Transdermal delivery systems | Chronic pain management |
| Late 1990s–Present | Illicit analogs (e.g., acetylfentanyl) | Clandestine laboratories |
Halogenation—particularly iodination—at the aniline para-position became a strategic focus in medicinal chemistry programs aiming to optimize fentanyl’s pharmacology. Halogen atoms impart distinct electronic, steric, and bonding properties:
Early structure-activity relationship (SAR) studies revealed that 4'-halogen substitutions retained μ-opioid receptor affinity. Quantitative Hansch analyses correlated in vitro binding affinity (IC₅₀) with physicochemical parameters:IC₅₀ = a(π) + b(σ) + c(Es) + kWhere π = lipophilicity, σ = electronic effect, and Es = steric parameter [6]. Iodine’s large size (van der Waals radius: 1.98 Å) and moderate lipophilicity (π = 1.12) proved compatible with the receptor binding pocket. This prompted synthesis of iodinated derivatives like 4'-iodofentanyl—a precursor for radiotracers like [¹¹C]carfentanil [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6